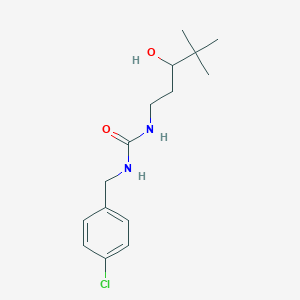
1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Quantitative Analysis Techniques
- Quantitative 1H-Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is used for measuring hydroxyurea and urea, using dimethylsulfoxide-d6 as the solvent. The analysis involves comparing the area of the -NH2 peak of hydroxyurea with the urea -NH2 peak area. This method provides precise results and aligns well with established procedures (Main et al., 1987).
Conformational Studies of Heterocyclic Ureas
- Complexation-Induced Unfolding of Heterocyclic Ureas : Research on heterocyclic ureas (amides) and their concentration-dependent unfolding to form multiply hydrogen-bonded complexes provides insights into their structural properties. X-ray crystallographic analyses and 1H NMR solution studies have been conducted to understand their folded structures in various solvents (Corbin et al., 2001).
Metabolism and Biological Activity
- Disposition and Metabolism of Antineoplastic Agents : Studies on the metabolism of certain urea derivatives, like 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, in mice have shown their distribution in the organism and extensive metabolism. These studies provide insights into the cytotoxic effects and biological pathways involved (Maurizis et al., 1998).
Urea-Based Ligands in Anion Coordination Chemistry
- Oxo-Anion Binding by Protonated Urea-Based Ligands : Research on the anion coordination chemistry of urea-based ligands, such as N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, has been conducted. This involves studying the adducts of the corresponding anions with protonated ligands and understanding their solid-state structures and hydrogen bond patterns (Wu et al., 2007).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-15(2,3)13(19)8-9-17-14(20)18-10-11-4-6-12(16)7-5-11/h4-7,13,19H,8-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCMNUGQJEOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)
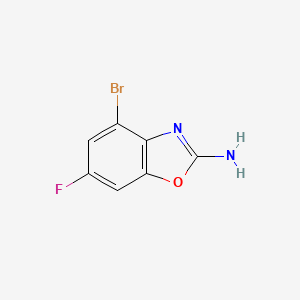
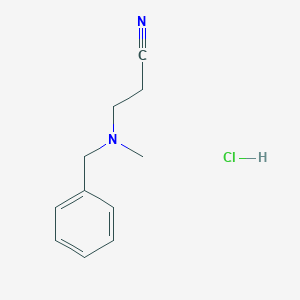
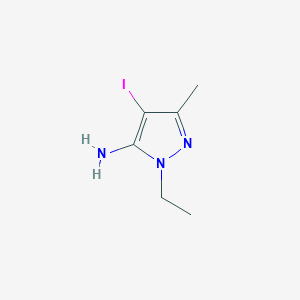
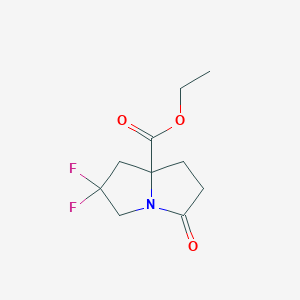
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)

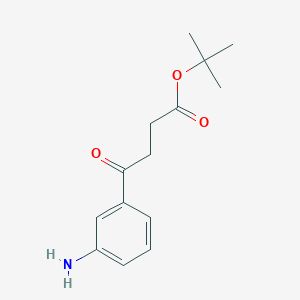

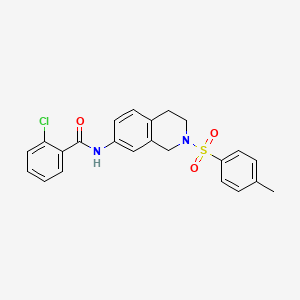
![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)